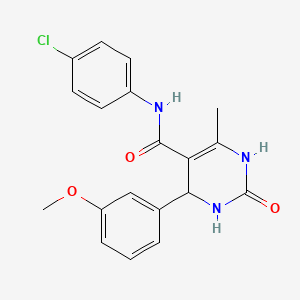
N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzoyl)-1-adamantanecarbohydrazide, also known as ACHN-975, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been found to have various biochemical and physiological effects, which makes it an interesting subject for further research.
作用機序
The mechanism of action of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. Inhibition of HDAC activity by N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide leads to the activation of various genes that are involved in cell death and cell cycle arrest.
Biochemical and Physiological Effects
N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by various techniques. N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has also been found to have low toxicity, which makes it a good candidate for further research. However, there are some limitations to its use in lab experiments. N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide. One direction is to study its potential use in the treatment of cancer. Further preclinical studies are needed to determine the efficacy of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide in vivo and to optimize its dosing and administration. Another direction is to study its potential use in the treatment of inflammatory diseases. N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has been found to have anti-inflammatory activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Finally, there is a need for further research to understand the mechanism of action of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide. Understanding the molecular targets of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide will provide insights into its potential therapeutic applications and will aid in the design of experiments to study its effects.
合成法
The synthesis of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide involves the reaction of 1-adamantanecarbohydrazide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has been found to have potential applications in the field of medicine. It has been studied for its anticancer activity and has shown promising results in preclinical studies. N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to induce cell death in cancer cells by activating the apoptotic pathway.
特性
IUPAC Name |
N'-(3-chlorobenzoyl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-15-3-1-2-14(7-15)16(22)20-21-17(23)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTOAEYXULGJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(Adamantane-1-carbonyl)-3-chlorobenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)
![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)

![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)
